molecular formula C23H29N3O4 B2962147 6-Tert-butyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2097890-32-7

6-Tert-butyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2962147
CAS No.: 2097890-32-7
M. Wt: 411.502
InChI Key: QHBIMAFPRKZHFS-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C23H29N3O4 and its molecular weight is 411.502. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Drug Development

The synthesis of related compounds has been a focal point in the development of small molecule anticancer drugs. For example, Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate for the synthesis of such drugs, highlighting the importance of pyridine and piperidine derivatives in medicinal chemistry. The method involves several steps including nucleophilic substitution, oxidation, halogenation, and elimination reactions, yielding a high total yield (Zhang et al., 2018)[https://consensus.app/papers/synthesis-tertbutyl-4formyl3-6dihydropyridine12h-zhang/3c2568d0e2a55724af9512eff1da82b9/?utm_source=chatgpt].

Catalysis and Asymmetric Synthesis

Compounds with tert-butyl groups and related structures have been used in the field of catalysis, particularly in asymmetric synthesis. For instance, rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups have demonstrated excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes. This showcases the utility of such compounds in synthesizing chiral pharmaceutical ingredients (Imamoto et al., 2012)[https://consensus.app/papers/pchiral-phosphine-ligands-groups-rhodiumcatalyzed-imamoto/7a7d762eba6954b88c5d7cbcee4ee15c/?utm_source=chatgpt].

Environmental and Material Science

In the context of environmental science and materials engineering, compounds similar to the one have been studied for their oxidative stability and potential as antioxidants in polymeric materials. For example, the oxidation product of 2,6-Di-(tert-butyl)-4-methylphenol, a common antioxidant, has been isolated from aged polyethylene film, indicating the role of such compounds in the aging and stabilization of plastics (Daun et al., 1974)[https://consensus.app/papers/isolation-identification-oxidation-product-daun/6ebf0de4d13953469ecba29300088d92/?utm_source=chatgpt].

Biological Activity

Furthermore, structural analogs have been explored for biological activities, such as antihypertensive effects. The synthesis and evaluation of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones for their antihypertensive activity in rats demonstrate the pharmaceutical potential of compounds with similar structural features (Clark et al., 1983)[https://consensus.app/papers/synthesis-activity-4substituted-clark/9149ed86529f54a99371f9f5068ec435/?utm_source=chatgpt].

Properties

IUPAC Name

6-tert-butyl-2-[[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c1-23(2,3)19-7-8-20(27)26(24-19)15-16-9-11-25(12-10-16)22(28)17-5-4-6-18-21(17)30-14-13-29-18/h4-8,16H,9-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBIMAFPRKZHFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=C4C(=CC=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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